N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide (CAS: 1005306-02-4, C₁₆H₁₄ClN₅O) is a tetrazole-based small molecule featuring a 4-chlorophenyl-substituted tetrazole ring linked via a methylene bridge to a 3,4-dimethylbenzamide moiety. This compound, cataloged as BE46506 , is structurally notable for its combination of aromatic chlorination and tetrazole heterocycles, which are common in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities.
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKPELFHTYLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a tetrazole ring and a chlorophenyl group, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide can be represented as follows:
- IUPAC Name : N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 316.79 g/mol
Structural Features
| Feature | Description |
|---|---|
| Tetrazole Ring | Known for bioactivity and ability to mimic carboxylate groups |
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Dimethylbenzamide Moiety | Contributes to the compound's overall pharmacological profile |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tetrazole ring is often linked to enhanced activity against various bacterial strains. For instance:
- Study Findings : A study demonstrated that tetrazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The anticancer properties of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide have also been explored. Research suggests that the compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A recent study evaluated the effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has shown potential as an enzyme inhibitor. The tetrazole moiety allows it to interact with various enzymes by mimicking substrates or cofactors.
Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5.0 |
| Acetylcholinesterase | Non-competitive | 8.0 |
The mechanism by which N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide exerts its biological effects involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and lead to observed therapeutic effects.
Comparaison Avec Des Composés Similaires
Tetrazole vs. Triazole Derivatives
- Target Compound : The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) provides enhanced metabolic stability compared to triazoles due to its aromaticity and resistance to enzymatic degradation.
- Analog from : N-(4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d24) replaces the tetrazole with a triazole. The antitumor activity of d24 analogs (e.g., c-Met inhibition) highlights the role of triazoles in modulating enzyme binding .
Key Structural Differences
| Feature | Target Compound (BE46506) | d24 (Triazole Analog) |
|---|---|---|
| Heterocycle | 1H-1,2,3,4-tetrazol-5-yl | 1H-1,2,3-triazol-4-yl |
| Substituents | 3,4-Dimethylbenzamide | Purine-dione-linked acetamide |
| Molecular Weight | 327.77 g/mol | ~500 g/mol (estimated from formula) |
| Biological Role | Undocumented (inferred stability) | c-Met inhibition, antitumor activity |
Substituent Modifications
Benzamide vs. Cyclohexylacetamide
- Analog from : N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide (CAS: 946308-46-9) replaces the 3,4-dimethylbenzamide with a cyclohexylacetamide group. This substitution increases lipophilicity (logP ~3.5 vs.
Activity Implications
- Antitumor Potential: highlights that 1-aryltriazole acids with chlorophenyl groups (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) show high growth inhibition (GP = 68–70%) in NCI-H522 lung cancer cells. The target compound’s tetrazole core may offer similar bioactivity but with improved pharmacokinetics .
Enzyme Inhibitor Analogues
- HDAC Inhibitor from : 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h) shares the tetrazole-methylbenzamide scaffold but incorporates a hydroxamate group for histone deacetylase (HDAC) inhibition. The target compound lacks this metal-binding moiety, suggesting divergent therapeutic applications .
Physicochemical Properties
| Property | Target Compound | Triazole Analog (d24) | Cyclohexylacetamide Analog |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₄ClN₅O | C₂₃H₂₀ClN₇O₄ | C₁₆H₂₀ClN₅O |
| Molecular Weight | 327.77 | ~500 | 333.82 |
| logP (Predicted) | 2.8 | 3.2 | 3.5 |
| Solubility | Low (aromatic) | Moderate (polar groups) | Very low (lipophilic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
